molecular formula C14H11BrN4O4 B3002081 1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea CAS No. 1209988-70-4

1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea

Cat. No.: B3002081
CAS No.: 1209988-70-4
M. Wt: 379.17
InChI Key: HFJBZEZSBPCRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea is a chemical compound of significant interest in medicinal chemistry and drug discovery research, designed for investigational purposes. This molecule incorporates a 1,3,4-oxadiazole ring, a privileged scaffold widely recognized for its diverse biological activities . Compounds based on the 1,3,4-oxadiazole structure have been demonstrated to exhibit a broad spectrum of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and antineoplastic effects . The integration of the 5-bromofuran moiety and a urea linkage further enhances the molecular complexity and potential for targeted interaction with biological systems. Urea derivatives, in particular, have been explored as promising anticancer agents, with some analogs showing potent cytotoxic activity and the ability to induce cell cycle arrest . Researchers can leverage this compound as a key intermediate or precursor in the synthesis of novel heterocyclic compounds, or as a candidate for in-vitro biological screening against various disease models. This product is intended for research and development applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O4/c1-21-9-4-2-3-8(7-9)16-13(20)17-14-19-18-12(23-14)10-5-6-11(15)22-10/h2-7H,1H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJBZEZSBPCRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NN=C(O2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique combination of functional groups, including a bromofuran moiety and an oxadiazole ring, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C11H8BrN3O5C_{11}H_{8}BrN_{3}O_{5} with a molecular weight of 342.10 g/mol. The compound's structure is characterized by the following components:

  • Bromofuran moiety : Imparts potential antimicrobial properties.
  • Oxadiazole ring : Known for its biological activity against various pathogens.
  • Methoxyphenyl group : May enhance lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the bromofuran moiety in this compound may further enhance its antibacterial efficacy due to its ability to interact with bacterial cell membranes.

Enzyme Inhibition

Compounds with oxadiazole structures have also been explored as enzyme inhibitors. For instance, they may inhibit enzymes involved in metabolic pathways crucial for cancer cell survival. This dual action—antimicrobial and anticancer—positions the compound as a potential lead in drug development.

Case Studies

Recent studies have highlighted the biological activities of related compounds:

  • Antimicrobial Studies : A series of oxadiazole derivatives were evaluated for their antibacterial properties against Legionella pneumophila, with some exhibiting moderate to good activity (source: Science.gov) .
  • Anticancer Evaluations : Research on similar compounds indicated that certain oxadiazoles could induce apoptosis in human cancer cell lines (source: BenchChem) .
  • Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds might interact with specific molecular targets involved in cellular signaling pathways (source: ChemicalBook) .

Research Findings and Data Tables

Biological ActivityCompoundEffectReference
AntibacterialOxadiazole DerivativeModerate InhibitionScience.gov
AnticancerOxadiazole DerivativeInduces ApoptosisBenchChem
Enzyme InhibitionOxadiazole DerivativeInhibits Metabolic EnzymesChemicalBook

Comparison with Similar Compounds

Core Heterocycle Impact

  • 1,3,4-Oxadiazole vs. Thiadiazole/Isoxazole: The oxadiazole core in the target compound offers greater metabolic stability compared to thiadiazole (e.g., compound 8f), which contains a sulfur atom prone to oxidation.
  • Bromofuran vs. Dimethylfuran/Chlorophenyl : The electron-withdrawing bromine in the furan ring may increase electrophilicity, contrasting with the electron-donating methyl groups in BG16458 . This could influence interactions with hydrophobic enzyme pockets.

Bioactivity and Toxicity Trends

However, the absence of a triazole moiety (critical for antifungal activity in fluconazole analogues) may reduce efficacy.

Hemolytic toxicity data from related oxadiazole-sulfonylpropanamide derivatives (e.g., ) indicates that electron-deficient aromatic systems (e.g., bromofuran) may reduce cytotoxicity compared to chlorophenyl derivatives.

Q & A

Synthesis and Optimization

Q: How can researchers optimize the synthesis yield of this compound, and what coupling agents or reaction conditions are most effective? A:

  • Methodology : The synthesis typically involves coupling a 5-bromofuran-2-yl-substituted 1,3,4-oxadiazole intermediate with a 3-methoxyphenylurea moiety. Key steps include:
    • Coupling agents : Use of POCl₃ or other phosphorylating agents for cyclization of oxadiazole rings (common in analogous compounds) .
    • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres to stabilize reactive intermediates .
    • Temperature control : Reflux conditions (e.g., 80–100°C) for 6–12 hours to drive the reaction to completion .
  • Yield optimization : Purification via column chromatography and recrystallization improves purity. For example, yields of similar urea-oxadiazole derivatives range from 40–60% depending on substituent steric effects .

Structural Characterization

Q: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound? A:

  • 1H/13C NMR : Essential for verifying the urea NH protons (~10.4 ppm) and aromatic protons in the bromofuran (δ 6.8–7.5 ppm) and methoxyphenyl (δ 3.8 ppm for OCH₃) moieties .
  • ESI-HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₅BrN₄O₄: 449.03; experimental deviations <2 ppm confirm purity) .
  • X-ray crystallography : Resolves bond angles and confirms the planar geometry of oxadiazole and furan rings, though single-crystal growth may require slow evaporation from DMSO/EtOH mixtures .

Biological Activity Screening

Q: What in vitro assays are appropriate for evaluating the enzyme inhibitory potential of this urea-oxadiazole derivative? A:

  • Target selection : Prioritize enzymes where oxadiazole-urea hybrids show activity, such as monoamine oxidase B (MAO-B) or cannabinoid receptors (CB1/CB2).
  • MAO-B inhibition :
    • Protocol : Use recombinant human MAO-B with kynuramine as a substrate; measure IC₅₀ via fluorescence (λₑₓ=310 nm, λₑₘ=400 nm) .
    • Reference compounds : Compare to selegiline (IC₅₀ ~0.04 µM) for potency benchmarking .
  • Cytotoxicity screening : Employ MTT assays on HepG2 or HEK293 cells to rule out nonspecific toxicity before advancing to in vivo studies .

Structure-Activity Relationship (SAR) Studies

Q: How do substituents on the furan and phenyl rings influence biological activity, based on structural analogs? A:

  • Bromine vs. other halogens : Bromine at the furan 5-position enhances lipophilicity and π-stacking with enzyme active sites (e.g., MAO-B’s Leu164 residue), as seen in analogs with IC₅₀ values <0.1 µM .
  • Methoxy group position : 3-Methoxy on the phenyl ring improves solubility without steric hindrance, whereas 4-methoxy analogs show reduced MAO-B affinity .
  • Oxadiazole substitution : Replacing oxadiazole with thiadiazole decreases potency due to weaker hydrogen bonding with catalytic residues .

Computational Studies

Q: What molecular docking approaches can predict interactions between this compound and target enzymes like MAO-B? A:

  • Software tools : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking.
  • Key interactions :
    • Halogen bonding between Br (furan) and Leu164’s carbonyl oxygen .
    • Hydrogen bonding between urea NH and Pro102’s backbone .
  • Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC₅₀ values to refine predictive models .

Data Contradiction Analysis

Q: How should researchers address discrepancies between computational predictions and experimental bioactivity results? A:

  • Re-evaluate force fields : Adjust parameters for halogen bonds and solvation effects in docking simulations.
  • Check stereochemistry : Ensure correct enantiomer modeling; oxadiazole planarity may lead to false-positive poses .
  • Experimental replication : Repeat enzyme assays under varied conditions (pH, temperature) to confirm trends .

Advanced Synthetic Modifications

Q: What strategies can introduce functional groups to enhance this compound’s pharmacokinetic properties? A:

  • Prodrug design : Acetylate the urea NH to improve oral bioavailability, with enzymatic cleavage in vivo .
  • PEGylation : Attach polyethylene glycol chains to the methoxyphenyl group to extend half-life .
  • Heterocycle replacement : Substitute oxadiazole with triazole to modulate metabolic stability, guided by CYP450 inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.